

In Silico Modeling of Closiramine Binding: A Comparative Guide

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Compound of Interest

Compound Name: *Closiramine*

Cat. No.: *B1614964*

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This guide provides an objective comparison of the in silico binding performance of **Closiramine** (Clomipramine) with alternative antidepressants. The analysis is supported by available experimental data and detailed methodologies for the computational experiments cited.

Executive Summary

Closiramine, a tricyclic antidepressant (TCA), exerts its therapeutic effects through the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. However, its clinical profile is also characterized by side effects stemming from its affinity for other receptors, including histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors. This guide explores the binding characteristics of **Closiramine** and compares them with those of other TCAs and Selective Serotonin Reuptake Inhibitors (SSRIs) through the lens of in silico modeling and experimental binding affinity data.

Comparative Binding Affinity: In Silico and Experimental Data

The following table summarizes both experimental binding affinities (K_i) and in silico docking scores for **Closiramine** and selected alternative antidepressants against key molecular targets.

Lower K_i values indicate higher experimental binding affinity, while more negative docking scores suggest stronger predicted binding in computational models.

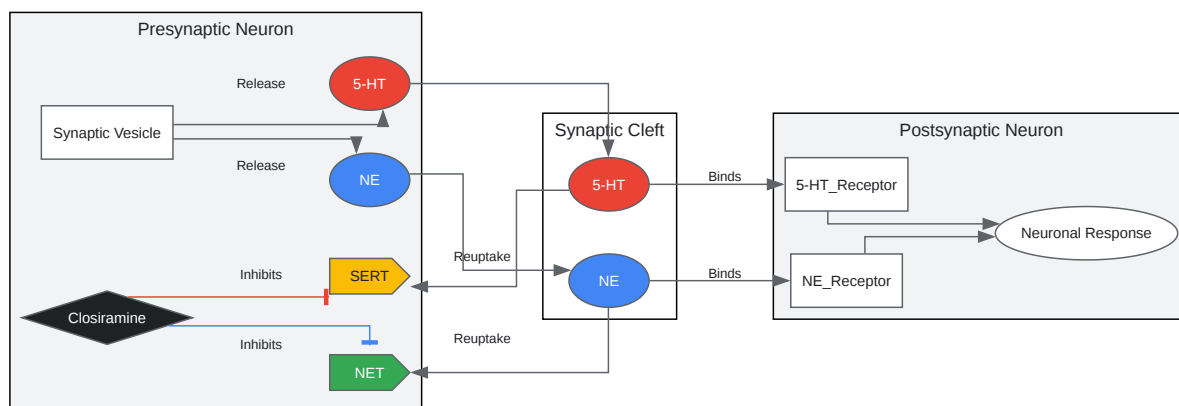
Drug	Target	Experimental Ki (nM)	In Silico Docking Score (kcal/mol)
Cloisramine (TCA)	SERT	0.2 - 1.4	-9.0[1][2]
NET	25 - 47	Not available	
Histamine H1 Receptor	1.1	Not available	
Muscarinic M1 Receptor	1.9	Not available	
Alpha-1 Adrenergic Receptor	16	Not available	
Desipramine (TCA)	SERT	20	Not available
NET	0.4 - 1.9	Not available	
Histamine H1 Receptor	100	Not available	
Muscarinic M1 Receptor	83	Not available	
Alpha-1 Adrenergic Receptor	130	Not available	
Fluoxetine (SSRI)	SERT	0.8 - 2.6	-8.5 to -7.9[3]
NET	150 - 330	Not available	
Histamine H1 Receptor	>10,000	Not available	
Muscarinic M1 Receptor	>10,000	Not available	
Alpha-1 Adrenergic Receptor	2,500	Not available	
Sertraline (SSRI)	SERT	0.2 - 0.4	Not available
NET	25 - 42	Not available	

Histamine H1 Receptor	>10,000	Not available	
Muscarinic M1 Receptor	>10,000	Not available	
Alpha-1 Adrenergic Receptor	370	Not available	
Paroxetine (SSRI)	SERT	0.1 - 0.3	Not available
NET	40 - 70	Not available	
Histamine H1 Receptor	>10,000	Not available	
Muscarinic M1 Receptor	>10,000	Not available	
Alpha-1 Adrenergic Receptor	1,400	Not available	

Note: In silico data is often generated using different methodologies and force fields, which can affect direct comparability. The data presented here is for illustrative purposes. Experimental Ki values are compiled from various sources and may show variability.

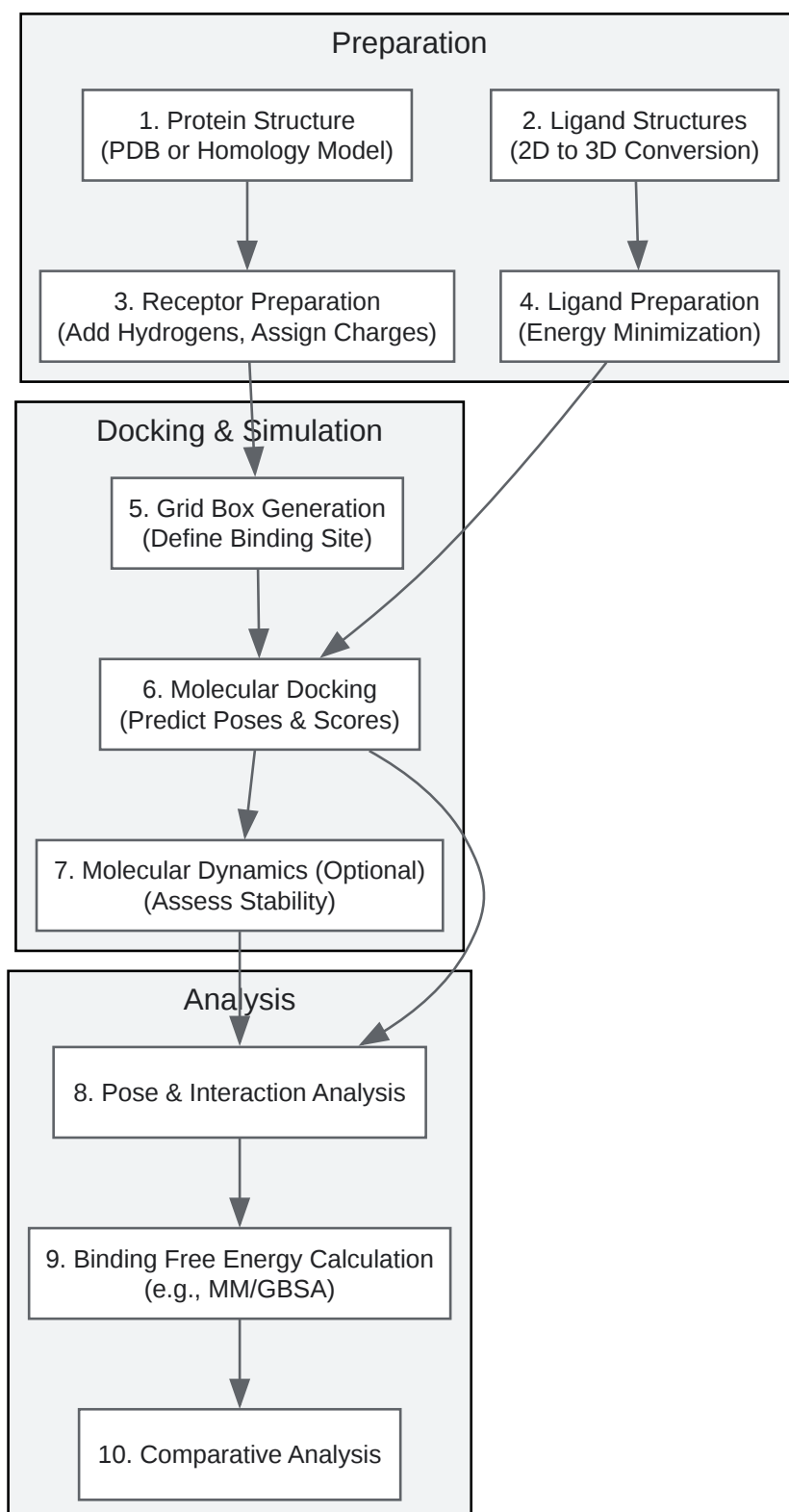
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.



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Caption: Mechanism of **Closiramine** Action.



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Caption: In Silico Binding Workflow.

Experimental Protocols

Molecular Docking of **Closiramine** to the Serotonin Transporter (SERT)

This protocol outlines a general procedure for performing molecular docking of **Closiramine** and its alternatives to the human SERT.

1. Receptor Preparation:

- **Obtain Structure:** The three-dimensional structure of the human SERT can be obtained from the Protein Data Bank (PDB) or a homology model can be built using a template such as the leucine transporter (LeuT).
- **Pre-processing:** The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

2. Ligand Preparation:

- **Obtain Structures:** 2D structures of **Closiramine**, fluoxetine, sertraline, and desipramine are obtained from a chemical database (e.g., PubChem).
- **3D Conversion and Optimization:** The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).

3. Molecular Docking:

- **Grid Generation:** A grid box is defined around the putative binding site of SERT to guide the docking algorithm.
- **Docking Simulation:** Molecular docking is performed using software like AutoDock Vina. The program samples different conformations and orientations of the ligands within the defined binding site and scores them based on a scoring function that estimates the binding affinity.
- **Analysis:** The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor. The docking scores are used to rank the compounds based on their predicted binding affinity.

Free Energy Calculations

For a more rigorous assessment of binding affinity, free energy calculation methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed. These methods typically follow a molecular dynamics (MD) simulation of the protein-ligand complex in a simulated physiological environment.

1. Molecular Dynamics Simulation:

- The docked protein-ligand complex is placed in a simulation box with explicit water molecules and ions.
- An MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) to allow the system to equilibrate and to sample a range of conformations.

2. Binding Free Energy Calculation (MM/GBSA):

- Snapshots from the MD trajectory are taken at regular intervals.
- For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
- The final binding free energy is the average over all snapshots.

Conclusion

In silico modeling provides a valuable tool for comparing the binding characteristics of **Closiramine** with other antidepressants. While experimental data confirms **Closiramine**'s high affinity for SERT and NET, computational approaches can further elucidate the specific molecular interactions that govern this binding and contribute to its broader pharmacological profile. The methodologies outlined in this guide provide a framework for conducting such comparative analyses, which can aid in the rational design of novel antidepressants with improved efficacy and side-effect profiles.

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